molecular formula C9H18ClNOS B13523159 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride

Cat. No.: B13523159
M. Wt: 223.76 g/mol
InChI Key: BQOLVLZJWWASTD-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a spirocyclic compound featuring an oxygen atom in the 8-position (oxa) and a nitrogen atom in the 1-position (aza) of a fused bicyclic system. The methylsulfanyl (-SMe) substituent at the 3-position introduces sulfur-based electronic and steric effects, distinguishing it from analogs with alternative substituents.

Properties

Molecular Formula

C9H18ClNOS

Molecular Weight

223.76 g/mol

IUPAC Name

3-methylsulfanyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-12-8-6-9(10-7-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H

InChI Key

BQOLVLZJWWASTD-UHFFFAOYSA-N

Canonical SMILES

CSC1CC2(CCOCC2)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic amine under acidic conditions.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the spirocyclic intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing the reaction temperature and time to maximize yield.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

    Safety Measures: Implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced nitrogen-containing compounds.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key aspects include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical differences between 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Features Reference
This compound 3-(Methylsulfanyl) Not explicitly provided* ~223.7 (estimated) Sulfur-containing substituent; potential for enhanced lipophilicity and redox activity.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride 3-Methoxy C₉H₁₈ClNO₂ 207.70 Methoxy group increases polarity; reduced steric bulk compared to -SMe.
(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride 3-Methyl, 2-aza C₉H₁₈ClNO 191.70 Methyl group introduces steric hindrance; nitrogen position alters basicity.
8-Oxa-1-azaspiro[4.5]decane hydrochloride No substituent C₈H₁₆ClNO 177.67 Parent structure; simpler scaffold for derivatization. Discontinued.
2-Oxa-7-azaspiro[4.5]decane hydrochloride 2-Oxa, 7-aza C₈H₁₆ClNO 177.67 Altered heteroatom positions; impacts ring strain and hydrogen bonding.
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride 3-Carboxylate methyl ester C₁₀H₁₈ClNO₃ 235.71 Polar carboxylate group; likely improved aqueous solubility.

*Molecular weight estimated based on structural similarity to analogs.

Functional Group Impact

  • Methylsulfanyl (-SMe) vs. -SMe may participate in unique metabolic pathways (e.g., oxidation to sulfoxide/sulfone derivatives) compared to -OMe .
  • Methyl vs. Methylsulfanyl: The 3-methyl analog (C₉H₁₈ClNO) lacks sulfur, reducing electronic effects but maintaining steric bulk .
  • Carboxylate Ester: The carboxylate derivative (C₁₀H₁₈ClNO₃) introduces acidity and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability .

Heteroatom Positioning

  • 8-Oxa-1-aza vs. 2-Oxa-7-aza :
    • In 8-oxa-1-azaspiro[4.5]decane, oxygen and nitrogen are positioned to favor specific hydrogen-bonding interactions. In contrast, 2-oxa-7-aza analogs may exhibit altered conformational flexibility and basicity .

Biological Activity

3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which have garnered attention for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H25ClNO6SC_{14}H_{25}ClNO_6S, with a molar mass of approximately 335.42 g/mol. The compound features a spirocyclic structure that contributes to its biological activity, particularly in the context of receptor interactions and enzyme inhibition.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of spirocyclic compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Neuropharmacological Effects
Another area of interest is the neuropharmacological profile of this compound. Preliminary studies have suggested that it may interact with neurotransmitter systems, potentially offering benefits in the treatment of neurodegenerative disorders. For instance, spirocyclic compounds have been shown to modulate serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety.

3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. In vitro studies have indicated that similar compounds can inhibit specific enzymes involved in these processes, thereby reducing the proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
2
NeuropharmacologicalModulates serotonin and dopamine receptors
Enzyme InhibitionInhibits enzymes linked to inflammation and cancer cell proliferation

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes are commonly employed to prepare 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride, and how is purity validated? A: The compound can be synthesized via carboxylation and subsequent functionalization of the spirocyclic core. For example, methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride (a structural analog) was prepared by reacting 8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride with methanol under acidic conditions, achieving a 96% yield . Purity is validated using:

  • LCMS : To confirm molecular ion peaks (e.g., [M - Cl]⁺ observed at m/z 198.1) .
  • Elemental Analysis : To verify C, H, N content (e.g., calculated vs. found: C 56.53% vs. 56.70%, H 8.63% vs. 8.55%) .
  • 13C NMR : To confirm spirocyclic backbone signals (e.g., δ 169.28 ppm for carbonyl groups) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve conformational ambiguities in spirocyclic compounds like this derivative? A: X-ray diffraction provides precise bond angles and torsion data. For example, a related 1,3-diazaspiro[4.5]decane derivative crystallized in a monoclinic system (P21/c space group) with lattice parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, and β = 94.460°, confirming the spirocyclic geometry and steric constraints . Such data clarifies substituent orientation (e.g., methylsulfanyl group positioning) and potential steric hindrance in reactivity studies.

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in laboratory settings? A: Based on structurally similar spirocyclic compounds:

  • Acute Toxicity : Classified as Category 4 (oral), requiring gloves (nitrile), lab coats, and fume hoods .
  • Skin/Eye Irritation : Category 2/2A hazards necessitate immediate flushing with water (15+ minutes for eyes) .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Methodological Challenges in Spectral Interpretation

Q: How can researchers address contradictions in NMR or LCMS data during characterization? A: Contradictions often arise from impurities or dynamic conformational effects. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1H/13C NMR, LCMS, and IR to resolve overlapping signals .
  • Variable-Temperature NMR : To detect conformational flexibility (e.g., ring-flipping in spirocycles) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation, reducing false positives .

Advanced Mechanistic Studies

Q: How does the spirocyclic architecture influence the compound’s reactivity in nucleophilic substitution reactions? A: The rigid spirocyclic core restricts rotational freedom, favoring specific transition states. For example, in analogs like 8-oxa-1-azaspiro[4.5]decane derivatives, the fixed oxa-aza ring system directs nucleophilic attack to the less hindered axial position, as evidenced by crystallographic and computational studies . Reactivity can be further probed via kinetic experiments under varying solvents (e.g., DMSO vs. THF) .

Toxicity Profiling for Biological Studies

Q: What in vitro assays are recommended to evaluate the compound’s cytotoxicity? A: Prioritize assays compatible with sulfur-containing spirocycles:

  • MTT Assay : To measure mitochondrial toxicity in HEK-293 or HepG2 cells .
  • Reactive Oxygen Species (ROS) Detection : Given the methylsulfanyl group’s redox activity .
  • Ames Test : To assess mutagenic potential, especially if aryl substituents are present .

Data Contradictions in Hygroscopicity Assessments

Q: How can discrepancies in hygroscopicity data be resolved during formulation studies? A: Discrepancies may stem from polymorphic forms or hydration states. Techniques include:

  • Dynamic Vapor Sorption (DVS) : To quantify moisture uptake at varying RH levels .
  • Powder X-Ray Diffraction (PXRD) : To identify hydrate/anhydrate transitions .
  • Karl Fischer Titration : For precise water content measurement .

Advanced Applications in Drug Discovery

Q: What strategies optimize this compound’s bioavailability given its spirocyclic structure? A: The spiro core enhances metabolic stability but may reduce solubility. Solutions include:

  • Salt Formation : Hydrochloride salts improve aqueous solubility (as evidenced by analogs) .
  • Prodrug Derivatization : Esterification of the methylsulfanyl group (e.g., acetate prodrugs) .
  • Co-Crystallization : With cyclodextrins to enhance dissolution rates .

Conformational Impact on Biological Activity

Q: How does the spirocyclic conformation affect binding to enzymatic targets like kinases? A: Rigid spiro scaffolds enforce pre-organized binding conformations. For example, analogs with 8-azaspiro[4.5]decane cores show enhanced selectivity for kinase ATP pockets due to reduced entropic penalty upon binding, as demonstrated by molecular docking and SPR assays .

Stability Under Accelerated Conditions

Q: What degradation products form under acidic/thermal stress, and how are they characterized? A: Forced degradation studies (e.g., 0.1M HCl, 40°C) typically yield:

  • Sulfoxide Derivatives : Via oxidation of the methylsulfanyl group, detectable by LCMS (m/z +16) .
  • Ring-Opened Byproducts : Identified by NMR loss of spirocyclic signals (δ 56–68 ppm) .

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